Maackiapterocarpan B
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Overview
Description
Maackiapterocarpan B is a natural product found in Maackia amurensis with data available.
Scientific Research Applications
Anti-Inflammatory Properties
Maackiapterocarpan B, a compound found in Sophora tonkinensis, has been studied for its anti-inflammatory effects. It inhibits the production of nitric oxide and various inflammatory cytokines, suggesting its potential in treating inflammatory diseases (Chae et al., 2016).
Cytotoxic Effects
Research has shown that this compound exhibits cytotoxic activity against various human cancer cell lines, indicating its potential as an anticancer agent (Li et al., 2009).
Phytoalexin Detoxification
This compound is involved in the detoxification of phytoalexins, which are antimicrobial substances produced by plants. This role has been studied in the context of plant defense mechanisms (Mundodi et al., 2001).
Antioxidant and Antitumor Effects
Studies have found that this compound and related compounds demonstrate antioxidative and antitumor effects, particularly against human cancer cell lines in the genital system (Yoon et al., 2016).
Glycoanalysis Tools
This compound has been studied for its application in glycoanalysis, particularly in understanding the binding specificities of Maackia amurensis lectins (Geisler & Jarvis, 2011).
Protection Against Kidney Damage in Diabetes
Research indicates that this compound may protect the kidneys from damage in type 2 diabetes by modulating various molecular pathways related to oxidative stress, inflammation, and apoptosis (Guo et al., 2021).
Properties
Molecular Formula |
C21H18O6 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1R,14R)-6,6-dimethyl-7,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.03,8.015,23.017,21]tetracosa-2(11),3(8),4,9,15,17(21),22-heptaen-9-ol |
InChI |
InChI=1S/C21H18O6/c1-21(2)4-3-10-18-17(6-13(22)19(10)27-21)23-8-12-11-5-15-16(25-9-24-15)7-14(11)26-20(12)18/h3-7,12,20,22H,8-9H2,1-2H3/t12-,20+/m0/s1 |
InChI Key |
JNKQIPSRLIRVDJ-FKIZINRSSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2[C@H]4[C@@H](CO3)C5=CC6=C(C=C5O4)OCO6)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2C4C(CO3)C5=CC6=C(C=C5O4)OCO6)O)C |
Synonyms |
maackiapterocarpan B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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